

3-Methyl-2-pyridinethiol vs 3-Methyl-2(1H)-pyridinethione

Author: BenchChem Technical Support Team. **Date:** January 2026

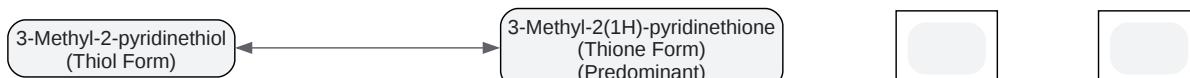
Compound of Interest

Compound Name: 3-Methyl-2(1H)-pyridinethione

Cat. No.: B091402

[Get Quote](#)

An In-depth Technical Guide to the Tautomeric System of 3-Methyl-2-pyridinethiol and **3-Methyl-2(1H)-pyridinethione**


Abstract

The pyridine ring is a cornerstone of numerous pharmacologically active compounds and functional materials. Within this class, the 2-substituted pyridinethiol system presents a fascinating and often misunderstood case of prototropic tautomerism. This guide provides an in-depth exploration of the 3-methyl substituted derivative, which exists as an equilibrium between two forms: 3-Methyl-2-pyridinethiol and **3-Methyl-2(1H)-pyridinethione**. We will dissect their structural relationship, spectroscopic differentiation, reactivity, and applications, with a particular focus on the implications for drug development and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding grounded in both theoretical principles and practical application.

The Core Concept: Thiol-Thione Tautomerism

3-Methyl-2-pyridinethiol and **3-Methyl-2(1H)-pyridinethione** are not distinct, isolable isomers in the conventional sense; they are tautomers—constitutional isomers that readily interconvert through a chemical reaction known as tautomerization.^[1] In this specific case, the interconversion involves the migration of a proton between the nitrogen and sulfur atoms.

Theoretical and experimental studies have consistently shown that for 2-pyridinethiones, the thione form is the more stable and therefore predominant tautomer, particularly in the solid state and in polar solvents.[2][3][4][5] This stability is attributed to the greater strength of the C=S double bond and the amide-like resonance within the pyridinethione ring. The thiol form, while less stable, is crucial for understanding the compound's reactivity, especially in non-polar environments or when acting as a nucleophile in its deprotonated (thiolate) form.[4][5]

[Click to download full resolution via product page](#)

Caption: Prototropic equilibrium between the thiol and thione tautomers.

Structure, Nomenclature, and Physicochemical Properties

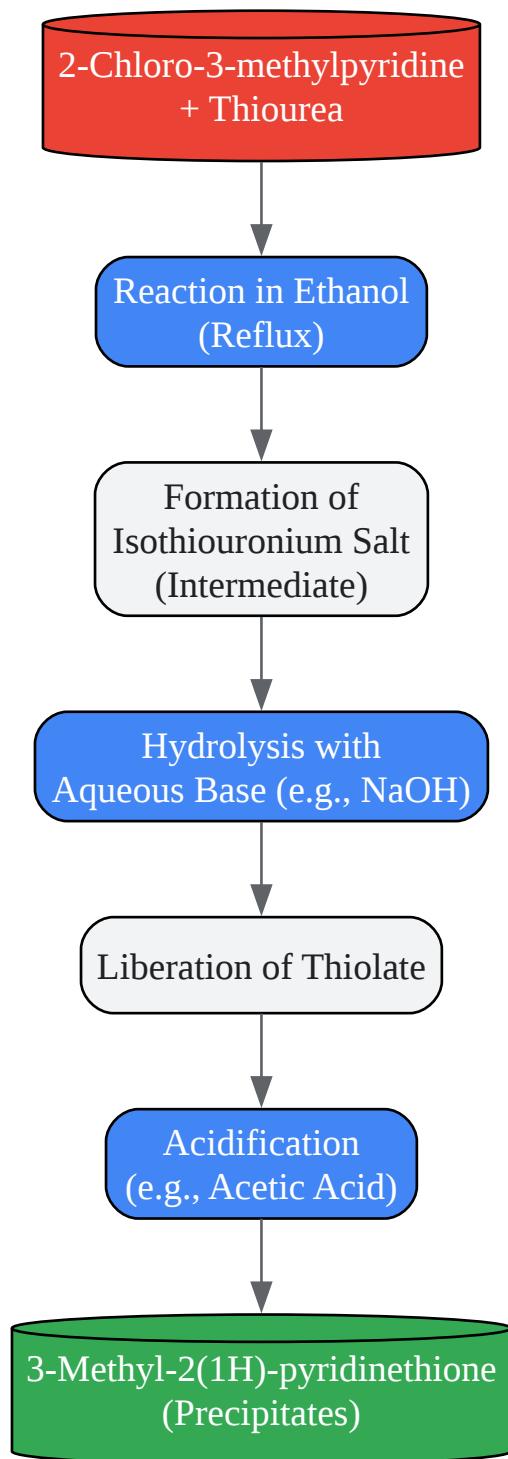
Due to the rapid equilibrium, both tautomers are typically referred to under a single CAS number, 18368-66-6, with the name **3-Methyl-2(1H)-pyridinethione** being the most common due to its predominance.[6][7]

Property	Data	Source
IUPAC Name	3-methyl-1H-pyridine-2-thione	[7]
Synonyms	3-Methylpyridine-2-thiol, 2-Mercapto-3-methylpyridine	[6][7]
CAS Number	18368-66-6	[6][7]
Molecular Formula	C ₆ H ₇ NS	[6][7]
Molecular Weight	125.19 g/mol	[6][7]
Appearance	Yellow crystalline solid	[5]
Melting Point	163-165 °C	[6]
Boiling Point	191.88 °C at 760 mmHg	[6]
pKa (Predicted)	9.79 ± 0.40	[6]
LogP (Predicted)	1.2	[6]

Spectroscopic Differentiation: The Analytical Fingerprint

Distinguishing between the two tautomers in a sample is crucial for understanding reactivity and mechanism. This is achieved primarily through spectroscopic methods.

- Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the dominant tautomer.
 - Thione Form: Exhibits a strong N-H stretching band (typically $\sim 3400 \text{ cm}^{-1}$) and a characteristic C=S stretching vibration ($\sim 1100-1250 \text{ cm}^{-1}$).
 - Thiol Form: Would show a weak S-H stretch ($\sim 2550 \text{ cm}^{-1}$) and a C=N stretching band within the aromatic region ($\sim 1600 \text{ cm}^{-1}$). The absence of a strong S-H band and the presence of an N-H band in typical spectra confirm the thione's predominance.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H NMR: The most telling signal is a broad, exchangeable singlet in the downfield region (often >10 ppm) corresponding to the N-H proton of the thione form. The aromatic protons of the thione are typically more deshielded than those of the thiol due to the electron-withdrawing nature of the thiocarbonyl group.
- ^{13}C NMR: The carbon of the C=S group in the thione tautomer is highly deshielded and appears at a very characteristic low-field chemical shift (often >175 ppm), providing unambiguous evidence for its presence.
- UV-Visible Spectroscopy: The two tautomers possess different chromophores. The thione form displays characteristic absorption bands, including an $n \rightarrow \pi^*$ transition, which are absent in the thiol form.[\[2\]](#)[\[4\]](#)

Synthesis and Chemical Reactivity

The dual nucleophilicity of the ambident thioamide group dictates the reactivity of the 3-methyl-2-pyridinethione system.

Synthesis

A robust and common method for synthesizing pyridinethiones is via the reaction of a 2-halopyridine with a sulfur nucleophile. This approach is favored for its high yield and readily available starting materials.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Methyl-2(1H)-pyridinethione**.

Expert Insight: The choice of thiourea is strategic. It is a stable, easy-to-handle solid that acts as a synthetic equivalent of H₂S. The initial reaction forms a stable S-alkylisothiouronium salt

intermediate, which is then hydrolyzed under basic conditions to yield the desired product upon acidification. This two-step process avoids the direct handling of corrosive and toxic reagents like sodium hydrosulfide.

Key Reactions

- **S-Alkylation:** The sulfur atom is the most nucleophilic site, especially after deprotonation with a mild base. It readily reacts with electrophiles like alkyl halides and α -halocarbonyl compounds to yield S-substituted 2-(alkylthio)pyridines.^[8] This reaction is fundamental to using the molecule as a building block for more complex structures.
- **Coordination Chemistry:** As a bidentate ligand, the deprotonated anion (3-methylpyridine-2-thiolate) chelates metal ions through both the sulfur and nitrogen atoms.^[9] This property is exploited in the creation of coordination complexes with applications ranging from catalysis to fungicidal agents. The famous anti-dandruff agent, Zinc Pyrithione, is a coordination complex of a related parent compound.^[1]
- **Oxidation:** Like many thiols and thiones, the compound can be oxidized to form the corresponding 2,2'-disulfide. This reaction can be autocatalytic and is important to consider during storage and handling.^[5]

Applications in Drug Development and Materials Science

The pyridinethione scaffold is of significant interest to medicinal chemists due to its versatile chemical handles and ability to interact with biological targets.

- **Anticancer Agents:** Pyridinethione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancers.^[8] The thione moiety can act as a hydrogen bond donor (N-H) and acceptor (C=S), and its ability to chelate metal ions is crucial for inhibiting metalloenzymes.
- **Scaffold for Complex Heterocycles:** The S-alkylated derivatives serve as versatile intermediates for synthesizing fused heterocyclic systems. For example, reaction with α -haloketones followed by intramolecular cyclization can yield thieno[2,3-b]pyridine derivatives,

a class of compounds known for a wide range of pharmacological activities, including use as antiplatelet drugs.[8]

- Functional Materials: The strong coordinating ability of the pyridinethiolate ligand allows for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials can possess unique electronic, magnetic, or catalytic properties.[10]

Standard Experimental Protocol: Synthesis

Objective: To synthesize **3-Methyl-2(1H)-pyridinethione** from 2-chloro-3-methylpyridine.

Materials:

- 2-Chloro-3-methylpyridine (1.0 eq)
- Thiourea (1.1 eq)
- Ethanol, 200 proof
- Sodium hydroxide (NaOH), 10% aqueous solution
- Glacial acetic acid
- Deionized water

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-methylpyridine and thiourea.
- Solvent Addition: Add ethanol to the flask (approx. 10 mL per gram of the chloropyridine).
- Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
 - Causality: Heating provides the activation energy for the nucleophilic substitution reaction, forming the isothiouronium salt intermediate. Ethanol is a suitable polar protic solvent for this reaction.

- Hydrolysis: After cooling to room temperature, add the 10% NaOH solution slowly to the reaction mixture. Heat the mixture to reflux again for 1-2 hours.
 - Causality: The base hydrolyzes the intermediate, breaking the C-S bond of the thiourea moiety and liberating the sodium salt of 3-methyl-2-pyridinethiol.
- Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by dropwise addition of glacial acetic acid until the pH is approximately 5-6.
 - Causality: Protonation of the thiolate anion causes the neutral, less soluble **3-Methyl-2(1H)-pyridinethione** to precipitate out of the aqueous solution.
- Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold ethanol.
- Drying: Dry the product under vacuum to yield pure **3-Methyl-2(1H)-pyridinethione**.
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and melting point analysis.

Conclusion

The 3-Methyl-2-pyridinethiol / **3-Methyl-2(1H)-pyridinethione** system is a prime example of dynamic tautomeric equilibrium with significant practical implications. While the thione form predominates, understanding the existence and reactivity of the thiol tautomer is essential for harnessing its full potential. Its role as a versatile nucleophile, a potent bidentate ligand, and a privileged scaffold in medicinal chemistry underscores its importance. For researchers in drug discovery and materials science, a thorough grasp of this compound's fundamental chemistry—from its synthesis and spectroscopic properties to its predictable reactivity—is key to innovation.

References

- **3-Methyl-2(1H)-pyridinethione.** LookChem. [\[Link\]](#)
- Zhang, Y. A., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical studies of the tautomers of pyridinethiones. *The Journal of Physical Chemistry A*, 112(14), 3231–3238. [\[Link\]](#)
- **3-Methyl-2(1H)-pyridinethione.** PubChem.
- 2(1H)-Pyridinethione, 3-hydroxy-6-methyl-. NIST Chemistry WebBook. [\[Link\]](#)

- van der Vlugt, J. I., et al. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. *Organometallics*. [Link]
- Rauk, A., et al. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. *Journal of the Chemical Society, Perkin Transactions 2*, (4), 801-806. [Link]
- Pyrithione. Wikipedia. [Link]
- 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl-. PubChem.
- 2(1H)-Pyridinethione. NIST Chemistry WebBook. [Link]
- Cherupally, L., Babu, N. S., & Onoka, I. (2016). Structures of 2-Pyridone and 2-Pyridinethione tautomers.
- Krackov, M. H., Lee, C. M., & Mautner, H. G. (1965). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. *Journal of the American Chemical Society*. [Link]
- 3-Hydroxy-1-methyl-2(1h)-pyridinethione. PubChem.
- 3-methyl pyridine, 108-99-6. The Good Scents Company. [Link]
- Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Allan, D. R., et al. (2002). Modification of the solid-state structure of bis(1-hydroxy-2(1H)-pyridinethiolato-S2,O)zinc(ii): synthesis and characterisation of a molecular solid solution incorporating 3-hydroxy-4-methyl-2(3H)-thiazolethione.
- Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Brett, C., Cigala, R. M., Lando, G., & Sammartano, S. (2014). Structural formula of pyrithione and its tautomer.
- Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopuridines and 2-mercaptopurimidines.
- 2-Mercaptopuridine. Wikipedia. [Link]
- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. *Frontiers in Chemistry*. [Link]
- 2-methylpyridine. mVOC 4.0. [Link]
- Showing Compound 3-Methylpyridine (FDB004416). FooDB. [Link]
- Bera, B., Lee, T. J., & Fortenberry, R. C. (2023). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH₂CHCO. *Molecules*. [Link]
- 3-Methylpyridine. Wikipedia. [Link]
- Elias James Corey. Wikipedia. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrithione - Wikipedia [en.wikipedia.org]
- 2. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling of tautomerism of pyridine-2(1H []) -thione from vapor to solution [] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. 3-Methyl-2(1H)-pyridinethione | C6H7NS | CID 5371450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modification of the solid-state structure of bis(1-hydroxy-2(1H)-pyridinethiolato-S₂O)zinc(ii): synthesis and characterisation of a molecular solid solution incorporating 3-hydroxy-4-methyl-2(3H)-thiazolethione - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [3-Methyl-2-pyridinethiol vs 3-Methyl-2(1H)-pyridinethione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091402#3-methyl-2-pyridinethiol-vs-3-methyl-2-1h-pyridinethione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com